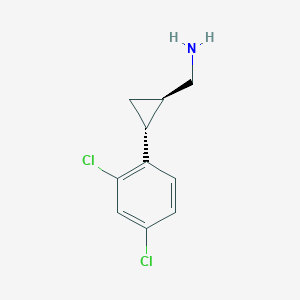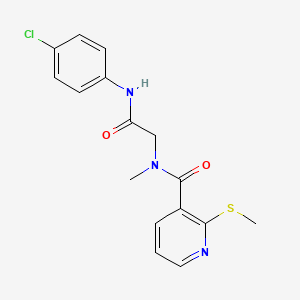
N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-N-methyl-2-(methylthio)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-N-methyl-2-(methylthio)nicotinamide is a compound that belongs to the class of nicotinamide derivatives
Vorbereitungsmethoden
The synthesis of N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-N-methyl-2-(methylthio)nicotinamide typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with ethyl 2-chloroacetate to form an intermediate, which is then reacted with N-methyl-2-(methylthio)nicotinamide under specific conditions to yield the final product . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .
Analyse Chemischer Reaktionen
N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-N-methyl-2-(methylthio)nicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Industry: It is used in the production of pesticides and other agrochemicals due to its bioactivity.
Wirkmechanismus
The mechanism of action of N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-N-methyl-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antibacterial and antifungal effects . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and affecting the metabolic pathways involved.
Vergleich Mit ähnlichen Verbindungen
N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-N-methyl-2-(methylthio)nicotinamide can be compared with other nicotinamide derivatives such as:
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
These compounds share similar structural features but differ in their specific substituents, which can affect their biological activity and applications
Eigenschaften
Molekularformel |
C16H16ClN3O2S |
|---|---|
Molekulargewicht |
349.8 g/mol |
IUPAC-Name |
N-[2-(4-chloroanilino)-2-oxoethyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H16ClN3O2S/c1-20(16(22)13-4-3-9-18-15(13)23-2)10-14(21)19-12-7-5-11(17)6-8-12/h3-9H,10H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
ITGICRBJOIMLGG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)NC1=CC=C(C=C1)Cl)C(=O)C2=C(N=CC=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonylfluoride, 4-[[5-(2-chloro-4-nitrophenoxy)-1-oxopentyl]amino]-](/img/structure/B13350414.png)
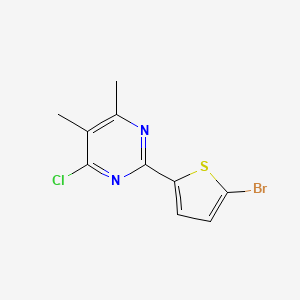

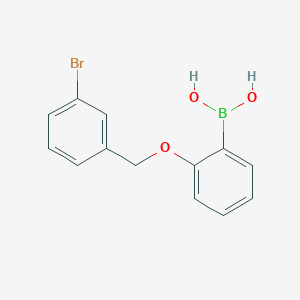
![4-(1H-tetrazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B13350440.png)
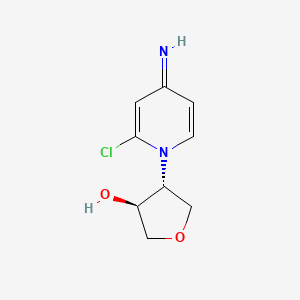
![7-Methoxy-2',3'-dihydro-3H-spiro[isobenzofuran-1,1'-phenalen]-3-one](/img/structure/B13350446.png)
![tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate](/img/structure/B13350448.png)
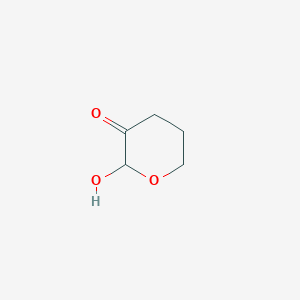
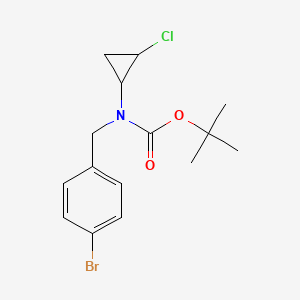
![6-Benzyl-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350459.png)
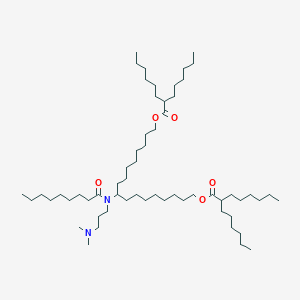
![1-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,5-a]pyridine](/img/structure/B13350472.png)
